N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
CAS No.: 748776-44-5
Cat. No.: VC5773344
Molecular Formula: C16H16ClN3O4
Molecular Weight: 349.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748776-44-5 |
|---|---|
| Molecular Formula | C16H16ClN3O4 |
| Molecular Weight | 349.77 |
| IUPAC Name | N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C16H16ClN3O4/c1-23-14-8-10(17)6-7-12(14)19-15(21)9-24-13-5-3-2-4-11(13)16(22)20-18/h2-8H,9,18H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | KEOLNUGJHWDYMA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)NN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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4-Chloro-2-methoxyphenyl group: A substituted benzene ring featuring electron-withdrawing chlorine (Cl) at the para position and a methoxy (-OCH₃) group at the ortho position. This moiety influences electronic distribution and steric interactions .
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Phenoxy acetamide backbone: A central acetamide group (-NHCO-) linked to a phenoxy ether (-O-C₆H₄-), providing rotational flexibility and hydrogen-bonding capacity .
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Hydrazinecarbonyl substituent: A terminal hydrazine (-NH-NH₂) group conjugated to a carbonyl (C=O), enabling nucleophilic reactivity and chelation potential .
Table 1: Key Structural Descriptors
Crystallographic and Conformational Insights
While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous N-arylacetamide derivatives exhibit planar amide groups and variable dihedral angles between aromatic rings . For example, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide displays dihedral angles of 14.9–45.8° between phenyl rings, stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds . Such structural flexibility may influence the target compound’s solubility and reactivity.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis protocols for N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involve multi-step reactions:
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Chalcone Formation: Condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions yields α,β-unsaturated ketones .
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Nucleophilic Substitution: Reaction of the chalcone intermediate with 2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide in acetone or DMF, facilitated by potassium carbonate, forms the phenoxy acetamide linkage .
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Hydrazinecarbonyl Functionalization: Post-synthetic modification via hydrazine coupling introduces the terminal hydrazinecarbonyl group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chalcone | KOH/EtOH, RT, 3h | 77% | |
| Acetamide | K₂CO₃/acetone, reflux, 6h | 61% | |
| Purification | Recrystallization (ethanol) | >95% |
Industrial-Scale Production
Aromsyn and VulcanChem offer kilogram-scale synthesis with ≥98% purity, validated by HPLC and NMR . Key process parameters include:
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Temperature control during exothermic coupling reactions.
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Anhydrous conditions to prevent hydrolysis of the hydrazinecarbonyl group.
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Batch-specific Certificates of Analysis (CoA) confirming identity and purity .
Physicochemical Properties
Thermal Stability
Melting points for structurally related N-arylacetamides range from 430–467 K , suggesting moderate thermal stability. Differential scanning calorimetry (DSC) data would clarify decomposition pathways.
Solubility and Partitioning
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Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately in acetone . Limited aqueous solubility due to hydrophobic aromatic domains.
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logP: Estimated at 2.8 (MarvinSketch), indicating moderate lipophilicity suitable for membrane permeation .
Table 3: Characteristic Spectral Data
Analytical Characterization Methods
Structural Elucidation
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X-ray Crystallography: Resolves molecular conformation and packing .
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2D NMR (COSY, HSQC): Assigns complex aromatic proton couplings .
Future Research Directions
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Biological Screening: Evaluate inhibitory activity against MMPs, carbonic anhydrases, or bacterial pathogens.
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Derivatization Studies: Explore acylation or alkylation of the hydrazine group to enhance bioavailability.
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Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to improve aqueous solubility.
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